molecular formula C15H14FNO B472637 4-fluoro-N-(4-methylbenzyl)benzamide CAS No. 346698-40-6

4-fluoro-N-(4-methylbenzyl)benzamide

Cat. No.: B472637
CAS No.: 346698-40-6
M. Wt: 243.28g/mol
InChI Key: DZWRECUKOMUNER-UHFFFAOYSA-N
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Description

4-Fluoro-N-(4-methylbenzyl)benzamide is an organic compound with the molecular formula C15H14FNO It is a derivative of benzamide, where a fluorine atom is substituted at the para position of the benzene ring, and a 4-methylbenzyl group is attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-(4-methylbenzyl)benzamide typically involves the reaction of 4-fluorobenzoyl chloride with 4-methylbenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-N-(4-methylbenzyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methyl group on the benzyl ring can be oxidized to form a carboxylic acid derivative.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for the oxidation of the methyl group.

    Reduction: Lithium aluminum hydride or borane can be employed for the reduction of the amide group.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed:

    Oxidation: 4-Fluoro-N-(4-carboxybenzyl)benzamide.

    Reduction: 4-Fluoro-N-(4-methylbenzyl)aniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-N-(4-methylbenzyl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-methylbenzyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its molecular targets. The pathways involved may include inhibition of enzyme activity or blocking of receptor-ligand interactions.

Comparison with Similar Compounds

  • 4-Fluoro-N-(4-methoxybenzyl)benzamide
  • 4-Fluoro-N,N-dimethylbenzamide
  • 4-Fluoro-N-methylbenzamide

Comparison: 4-Fluoro-N-(4-methylbenzyl)benzamide is unique due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity and biological activity. Compared to 4-fluoro-N-(4-methoxybenzyl)benzamide, the methyl group provides different steric and electronic effects, potentially leading to variations in binding affinity and selectivity. The presence of the fluorine atom in all these compounds contributes to their stability and lipophilicity, which are important factors in their applications.

Properties

IUPAC Name

4-fluoro-N-[(4-methylphenyl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO/c1-11-2-4-12(5-3-11)10-17-15(18)13-6-8-14(16)9-7-13/h2-9H,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWRECUKOMUNER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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